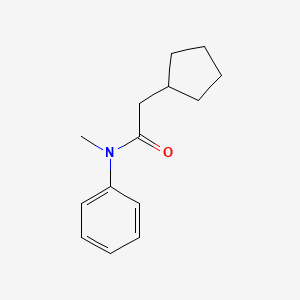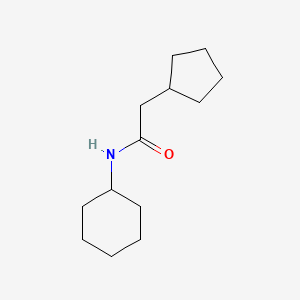![molecular formula C19H26N2O2 B5914772 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as CX717, is a nootropic drug that has gained attention in recent years due to its potential cognitive enhancing effects. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. The purpose of
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its cognitive enhancing effects in animal models and human clinical trials. It has been shown to improve memory, attention, and learning in rats and monkeys. In humans, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been tested in healthy volunteers and patients with cognitive impairment, such as Alzheimer's disease and schizophrenia. The results have been promising, with improvements in cognitive performance observed in both groups.
Wirkmechanismus
The mechanism of action of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves the modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast synaptic transmission of excitatory signals in the brain. 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide enhances the activity of these receptors, leading to an increase in synaptic plasticity and improved cognitive performance.
Biochemical and Physiological Effects:
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of glutamate, a neurotransmitter involved in learning and memory, and enhances the activity of AMPA receptors. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These effects are thought to underlie the cognitive enhancing effects of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages as a research tool. It is a potent and selective modulator of AMPA receptors, making it useful for studying the role of these receptors in cognitive function. It has also been shown to have a good safety profile in humans, with few reported side effects. However, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has some limitations as a research tool. It has a short half-life, which makes it difficult to maintain a steady concentration in the brain. It also has poor solubility in water, which can limit its use in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is the potential use of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide as a treatment for cognitive impairment in various neurological disorders. Another area of interest is the development of more potent and selective ampakines that can enhance cognitive function with fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide and its effects on synaptic plasticity and neuronal survival.
Synthesemethoden
The synthesis of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves a series of chemical reactions starting with 4-(1-piperidinylcarbonyl)benzaldehyde and cyclopentylmagnesium bromide. The reaction proceeds through several intermediates to yield the final product, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. The purity and yield of the synthesized compound can be improved by using different reaction conditions and purification methods.
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(14-15-6-2-3-7-15)20-17-10-8-16(9-11-17)19(23)21-12-4-1-5-13-21/h8-11,15H,1-7,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRYSGLRRRKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)




![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)


